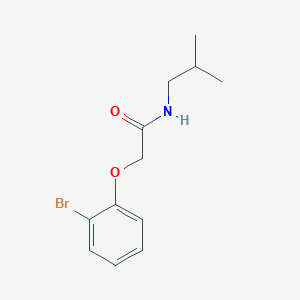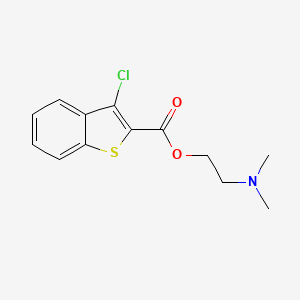
2-(2-bromophenoxy)-N-isobutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenoxy)-N-isobutylacetamide, also known as BPAI, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAI is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders.
Mécanisme D'action
2-(2-bromophenoxy)-N-isobutylacetamide selectively binds to the mGluR5 receptor and blocks its activation by glutamate, which is a neurotransmitter involved in various neurological processes. The mGluR5 receptor is widely distributed in the brain and plays a crucial role in modulating synaptic plasticity, learning, and memory. By blocking the mGluR5 receptor, 2-(2-bromophenoxy)-N-isobutylacetamide reduces the excitatory neurotransmission and modulates the glutamate signaling pathway, which is implicated in various neurological disorders.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-isobutylacetamide has been shown to have various biochemical and physiological effects, including reducing the release of dopamine in the striatum, reducing the expression of immediate early genes in the prefrontal cortex, and modulating the glutamate signaling pathway. 2-(2-bromophenoxy)-N-isobutylacetamide has also been found to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-bromophenoxy)-N-isobutylacetamide has several advantages for lab experiments, including its selectivity for the mGluR5 receptor, its high potency, and its ability to penetrate the blood-brain barrier. However, 2-(2-bromophenoxy)-N-isobutylacetamide has some limitations, including its potential off-target effects, its short half-life, and its poor solubility.
Orientations Futures
There are several future directions for the research on 2-(2-bromophenoxy)-N-isobutylacetamide, including the development of more potent and selective mGluR5 antagonists, the investigation of the long-term effects of 2-(2-bromophenoxy)-N-isobutylacetamide on neurological function, and the exploration of the therapeutic potential of 2-(2-bromophenoxy)-N-isobutylacetamide in other neurological disorders. Furthermore, the combination of 2-(2-bromophenoxy)-N-isobutylacetamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects.
Méthodes De Synthèse
The synthesis of 2-(2-bromophenoxy)-N-isobutylacetamide involves the reaction of 2-bromophenol with isobutylamine to form 2-bromophenoxy-N-isobutylacetamide. The reaction is catalyzed by acetic anhydride and triethylamine, and the product is purified by column chromatography. The yield of the synthesis is around 70%, and the purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-(2-bromophenoxy)-N-isobutylacetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. 2-(2-bromophenoxy)-N-isobutylacetamide has been shown to reduce the motor symptoms of Parkinson's disease in animal models by blocking the mGluR5 receptor. In addition, 2-(2-bromophenoxy)-N-isobutylacetamide has been found to improve cognitive deficits in animal models of schizophrenia by modulating the glutamate signaling pathway. Furthermore, 2-(2-bromophenoxy)-N-isobutylacetamide has been shown to reduce drug-seeking behavior in animal models of addiction by blocking the mGluR5 receptor.
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9(2)7-14-12(15)8-16-11-6-4-3-5-10(11)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEVICYZXCDCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5683507.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5683511.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5683519.png)
![2-benzyl-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683527.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5683534.png)
![6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol](/img/structure/B5683535.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5683544.png)

![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5683561.png)
![4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5683583.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5683590.png)